molecular formula C21H19N5O2 B2494383 2-(4-ethoxyphenyl)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide CAS No. 894063-39-9

2-(4-ethoxyphenyl)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide

Cat. No.: B2494383
CAS No.: 894063-39-9
M. Wt: 373.416
InChI Key: ACDHRODCSJNWGJ-UHFFFAOYSA-N
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Description

2-(4-Ethoxyphenyl)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide is a synthetic small molecule featuring the [1,2,4]triazolo[4,3-b]pyridazine scaffold, a heterocyclic system of significant interest in modern drug discovery. This compound is provided for research purposes to investigate the biological activity and therapeutic potential of this chemical class. Compounds based on the triazolopyridazine core have been identified as potent leads in phenotypic drug discovery, particularly against infectious diseases such as cryptosporidiosis, a serious parasitic infection causing life-threatening diarrhea . The mechanism of action for this chemical series is currently unknown, making it a valuable tool for target identification and pathway analysis studies . The structure includes a 4-ethoxyphenyl acetamide group, a motif that can influence the compound's physicochemical properties and binding interactions. This product is intended for use in bioactivity screening, structure-activity relationship (SAR) studies, and as a building block in medicinal chemistry optimization programs. It is supplied for laboratory research use only and is not intended for diagnostic or therapeutic applications. Researchers should handle all chemical reagents with appropriate safety precautions.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c1-2-28-18-8-6-15(7-9-18)12-21(27)23-17-5-3-4-16(13-17)19-10-11-20-24-22-14-26(20)25-19/h3-11,13-14H,2,12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDHRODCSJNWGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide typically involves multiple steps. One common approach is the reaction of 4-ethoxybenzaldehyde with hydrazine hydrate to form 4-ethoxyphenylhydrazine. This intermediate is then reacted with 3-(bromomethyl)benzoic acid to yield the corresponding hydrazone. Cyclization of the hydrazone with triethyl orthoformate and ammonium acetate leads to the formation of the triazolopyridazine ring. Finally, the acetamide group is introduced through an amidation reaction with acetic anhydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide can undergo various chemical reactions including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-ethoxyphenyl)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The triazolopyridazine moiety is known to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Table 1: Structural Features of Triazolopyridazine Derivatives

Compound Name Triazolopyridazine Substituent Phenyl Ring Substituent Key Functional Groups
Target Compound: 2-(4-Ethoxyphenyl)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide None 4-Ethoxy Acetamide linker
C1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide) 3-Methyl N-Methyl on acetamide Methyl group on triazolopyridazine
2-{[3-(4-Ethoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}-N-(4-fluorophenyl)acetamide 4-Ethoxy 4-Fluoro, thioether linkage Sulfanyl group, fluorophenyl
891117-12-7: 2-(4-Ethoxyphenyl)-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide 3-Methyl 4-Ethoxy (different position) Methyl on triazolopyridazine, para-substitution

Key Observations :

  • The target compound lacks substituents on the triazolopyridazine ring, unlike C1632 (3-methyl) or 891117-12-7 (3-methyl).
  • The 4-ethoxyphenyl group in the target compound enhances lipophilicity compared to C1632’s N-methyl or the fluorophenyl group in ’s analog.
  • The sulfanyl group in ’s compound may improve metabolic stability but reduce blood-brain barrier penetration compared to acetamide-linked derivatives .

Key Findings :

  • C1632 is the most studied analog, demonstrating potent Lin28 inhibition, Let-7 reactivation, and antitumor efficacy . Its 3-methyl group on the triazolopyridazine ring is critical for binding specificity.
  • The target compound ’s 4-ethoxyphenyl group may enhance membrane permeability but could reduce solubility compared to C1632’s N-methyl substituent.

Mechanistic Insights and Structure-Activity Relationships (SAR)

  • Triazolopyridazine Core : Essential for Lin28 binding. Methyl substitution (C1632) improves affinity compared to unsubstituted analogs .
  • Acetamide Linker : Maintains conformational flexibility for target engagement. N-methylation (C1632) may enhance metabolic stability .
  • 4-Fluoro (): Enhances electronegativity, possibly stabilizing protein-ligand interactions .

Biological Activity

The compound 2-(4-ethoxyphenyl)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide is a synthetic derivative that belongs to the class of triazolopyridazine compounds. These compounds have garnered attention for their potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H16N4O2C_{16}H_{16}N_{4}O_{2}, with a molecular weight of approximately 300.33 g/mol. The structure features a triazolopyridazine moiety linked to an ethoxyphenyl group through an acetamide functional group.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2-(4-ethoxyphenyl)-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)acetamide exhibit significant antimicrobial properties. For instance, triazolopyridazine derivatives have shown activity against various Gram-positive and Gram-negative bacteria. In particular:

  • Minimum Inhibitory Concentrations (MICs) for related compounds against Staphylococcus aureus ranged from 20 to 40 µM.
  • Compounds demonstrated varying degrees of activity against Escherichia coli, with some exhibiting MIC values around 40–70 µM .

Antiparasitic Activity

The compound has been evaluated for its antiparasitic effects, particularly against Cryptosporidium species. Triazolopyridazine derivatives have been identified as promising candidates due to their ability to inhibit parasite growth in vitro:

  • The lead compound MMV665917 (related to the triazolopyridazine class) demonstrated an EC50 of 0.17 µM against Cryptosporidium parvum, indicating potent activity .
  • The structure-activity relationship studies suggest that modifications in the linker and substituent groups significantly affect the biological activity and potency against parasites .

Structure-Activity Relationship (SAR)

The SAR analysis of triazolopyridazine compounds indicates that specific structural features are crucial for enhancing biological activity:

Feature Impact on Activity
Linker Type Piperazine-acetamide linkers showed optimal geometry for activity.
Substituent Position Aryl substituents at specific positions enhanced lipophilicity and electronic properties, improving potency.
Functional Groups The presence of electron-withdrawing groups increased antibacterial activity .

Case Studies

Several case studies highlight the effectiveness of similar compounds in clinical settings:

  • Study on Antimicrobial Efficacy : A series of triazolopyridazine derivatives were tested against multidrug-resistant bacterial strains. Results indicated that certain modifications led to enhanced efficacy compared to traditional antibiotics .
  • Evaluation Against Cryptosporidiosis : Research demonstrated that triazolopyridazine derivatives rapidly eliminated C. parvum in vitro, outperforming standard treatments like nitazoxanide .

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